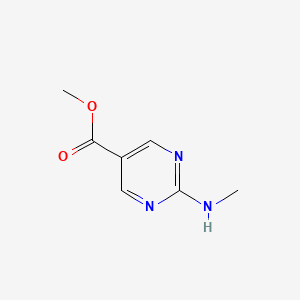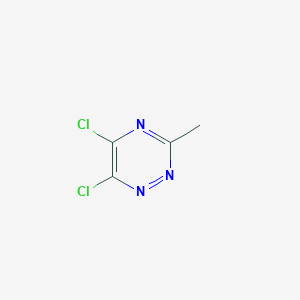
2-Isopropyl-4-methylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of aromatic esters and is commonly used in perfumery and flavoring due to its pleasant odor.
- The compound is also known by other synonyms, although specific names are not readily available.
2-Isopropyl-4-methylphenyl acetate: is an organic compound with a molecular weight of 192.25 g/mol.
Métodos De Preparación
Synthetic Routes: The synthesis of 2-isopropyl-4-methylphenyl acetate can be achieved through esterification reactions.
Reaction Conditions: Typically, acetic acid reacts with 2-isopropyl-4-methylphenol (also known as p-cymene) in the presence of a strong acid catalyst (such as sulfuric acid). The reaction occurs under reflux conditions.
Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a basis for larger-scale production.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various chemical transformations, including
Common Reagents and Conditions: These reactions involve standard reagents such as acids, bases, and oxidizing/reducing agents.
Major Products: The primary products depend on the specific reaction. For example, ester hydrolysis yields the alcohol and acetic acid.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in organic synthesis.
Biology: Its odor profile may be relevant in studies related to olfaction and sensory perception.
Medicine: While not a direct therapeutic agent, understanding its properties contributes to broader chemical knowledge.
Industry: Perfumery, flavoring, and fragrance industries utilize it as a component in formulations.
Mecanismo De Acción
- The compound’s mechanism of action is not well-documented, but its pleasant odor likely involves interactions with olfactory receptors.
- Molecular targets and pathways remain an area for further investigation.
Comparación Con Compuestos Similares
Similar Compounds: Other aromatic esters, such as methyl benzoate or ethyl acetate, share structural features.
Uniqueness: 2-Isopropyl-4-methylphenyl acetate’s specific combination of substituents contributes to its distinct odor profile.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
(4-methyl-2-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-7-9(3)5-6-12(11)14-10(4)13/h5-8H,1-4H3 |
Clave InChI |
SGGJWAKENPJRCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



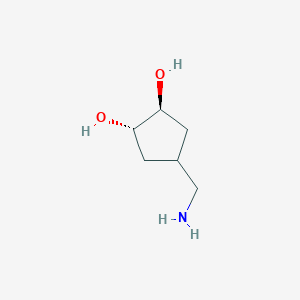
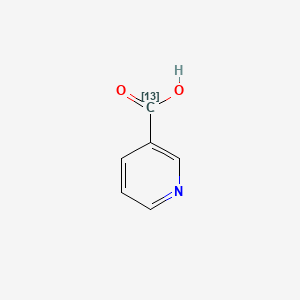


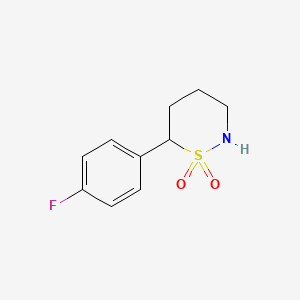
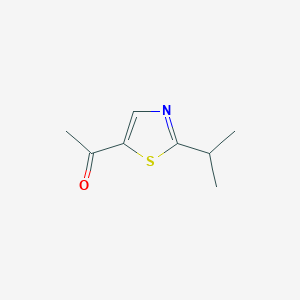
![6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)

![[4-[Bis(diethoxyphosphoryl)methyl]phenyl] carbamate](/img/structure/B12954148.png)
![6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)
